molecular formula C11H14Cl2N2 B13505289 1-[(3,5-Dichlorophenyl)methyl]piperazine

1-[(3,5-Dichlorophenyl)methyl]piperazine

Cat. No.: B13505289
M. Wt: 245.14 g/mol
InChI Key: CRJIMSPOLFYOPJ-UHFFFAOYSA-N
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Description

1-[(3,5-Dichlorophenyl)methyl]piperazine is a chemical compound with the molecular formula C11H14Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the piperazine ring via a methyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dichlorophenyl)methyl]piperazine typically involves the reaction of 3,5-dichlorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3,5-Dichlorobenzyl chloride+PiperazineThis compound+HCl\text{3,5-Dichlorobenzyl chloride} + \text{Piperazine} \rightarrow \text{this compound} + \text{HCl} 3,5-Dichlorobenzyl chloride+Piperazine→this compound+HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at a temperature ranging from room temperature to reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dichlorophenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3,5-Dichlorophenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dichlorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)piperazine
  • 1-(2,5-Dichlorophenyl)piperazine
  • 1-(3,5-Dimethylphenyl)piperazine

Uniqueness

1-[(3,5-Dichlorophenyl)methyl]piperazine is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14Cl2N2/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15/h5-7,14H,1-4,8H2

InChI Key

CRJIMSPOLFYOPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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